十氘代二乙胺

概述

描述

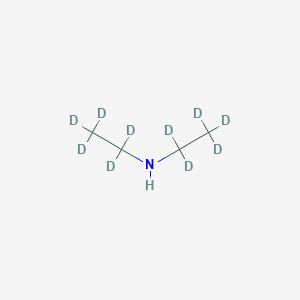

Diethyl-d10-amine is a derivative of diethyl amine, where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This substitution results in a compound with similar chemical properties to diethyl amine but with a different vibrational spectrum due to the increased mass of deuterium. Diethyl amine itself has been extensively studied, revealing insights into its vibrational spectra and the presence of rotational isomers . The rotational spectrum of diethyl amine has been characterized, showing effects due to nitrogen inversion, quadrupole coupling, and internal rotation of methyl groups . Although these studies do not directly describe diethyl-d10-amine, they provide a foundational understanding of the parent compound's behavior, which can be extrapolated to its deuterated counterpart.

Synthesis Analysis

The synthesis of diethyl-d10-amine would likely follow similar methods to those used for diethyl amine, with the key difference being the use of deuterated starting materials to incorporate deuterium atoms into the molecule. The synthesis process would need to be carefully controlled to ensure complete deuteration. While the provided papers do not detail the synthesis of diethyl-d10-amine, understanding the synthesis of diethyl amine and the effects of isotopic substitution is crucial for replicating the process with deuterium .

Molecular Structure Analysis

The molecular structure of diethyl-d10-amine can be inferred from studies on diethyl amine. The vibrational spectra of diethyl amine indicate the presence of at least two rotational isomers, trans-trans and trans-gauche, in the fluid phase, with the molecule assuming a trans-gauche conformation in the solid phase at low temperatures . The rotational spectrum of diethyl amine has provided precise rotational constants and insights into the barrier to nitrogen inversion and the internal rotation of methyl groups . These findings are directly relevant to the molecular structure analysis of diethyl-d10-amine, as the deuterium substitution would not significantly alter the overall molecular geometry.

Chemical Reactions Analysis

Diethyl amine is known to be reactive towards free radicals, as demonstrated by diethyl hydroxyl amine's efficiency in trapping alkyl, alkoxy, and peroxy radicals . Although diethyl-d10-amine is not explicitly mentioned, it is reasonable to assume that it would exhibit similar reactivity patterns due to the conservation of the molecular structure, with the primary difference being the kinetic isotope effect introduced by the presence of deuterium.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl-d10-amine would be expected to be similar to those of diethyl amine, with some differences arising from the heavier mass of deuterium. For instance, the vibrational frequencies would be lower, and the molecule might exhibit slightly different boiling and melting points. The rotational constants and quadrupole coupling constants of diethyl amine provide a basis for predicting the spectroscopic properties of diethyl-d10-amine . The reactivity of diethyl amine with free radicals suggests that diethyl-d10-amine would also be a good trap for these species, although the reaction rates might differ due to the isotope effect .

科学研究应用

环境影响评估

Karl 等人(2011 年)对 CO2 捕集厂排放的胺对环境的影响进行了研究,重点关注了单乙醇胺 (MEA) 和二乙胺 (DEYA)。他们的研究表明,DEYA 的排放可能对环境造成危害,特别是对水生生态系统和饮用水安全限值 (Karl et al., 2011)。

空气质量分析

刘等人(2017 年)研究了中国广州市大气颗粒物中包括二乙胺在内的胺的浓度和粒径分布。这项研究为了解胺对二次有机气溶胶的贡献及其在城市地区的去除机制提供了见解 (Liu et al., 2017)。

反应动力学

Abuin 等人(1978 年)探索了二乙基羟胺对自由基的反应性。他们的发现有助于理解涉及二乙基羟胺和各种自由基的反应的特定速率常数 (Abuin et al., 1978)。

杀虫剂合成

Kochansky(2000 年)探索了氘代杀虫剂的合成,包括十氘代二乙胺,作为色谱分析的内标。这项研究对于推进杀虫剂分析和合成方法具有重要意义 (Kochansky, 2000)。

化学反应研究

Baschky 和 Kass(2000 年)研究了二乙醚和十氘代二乙醚与氢氧化物和酰胺离子消除反应。他们的工作为碱诱导消除的反应机理和势能面提供了有价值的信息 (Baschky & Kass, 2000)。

在氟化试剂中的应用

Dmowski 和 Kamiński(1983 年)研究了二乙基(三氟甲基)胺作为氟化试剂的用途。这项研究比较了其与其他氟胺试剂在醇和羧酸中用氟原子取代羟基的有效性 (Dmowski & Kamiński, 1983)。

传感器开发

张和俞(1994 年)利用二乙胺开发聚(氯乙烯)膜电极,用于检测伯胺类物质。这项研究为化学传感和检测领域做出了贡献 (Zhang & Yu, 1994)。

抗疟疾活性

Chibale 等人(2000 年)合成了铁绿喹啉的胺和脲类似物,并评估了它们的抗疟疾活性。他们的研究结果表明,这些类似物在对恶性疟原虫的敏感菌株和耐药菌株中都比传统的氯喹更有效 (Chibale et al., 2000)。

羧酸酯和酰胺的合成

Shioiri 等人(1976 年)探索了二乙基磷酸氰酯(DEPC)与羧酸的反应,导致了羧酸酯和酰胺的合成。这项研究对于有机合成具有重要意义,特别是在酰胺和肽的制备中 (Shioiri et al., 1976)。

聚合物研究

Bütün 等人(2001 年)对叔胺甲基丙烯酸酯均聚物和二嵌段共聚物的合成和水溶液性质进行了研究,包括 2-(二乙氨基) 乙基甲基丙烯酸酯 (DEA)。这项研究为聚合物科学领域做出了贡献,特别是在理解溶解性行为和胶束化方面 (Bütün et al., 2001)。

除草剂开发

Fedtke 等人(2001 年)将 N,N-二乙基-N-(2-十一炔基) 胺 (NDUA) 鉴定为番茄红素环化酶的抑制剂,并将其与其他环化酶抑制剂进行了比较。这项研究与新型除草剂化合物的开发相关 (Fedtke et al., 2001)。

安全和危害

Diethyl-d10-amine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

属性

IUPAC Name |

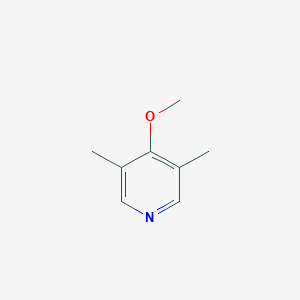

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514698 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-d10-amine | |

CAS RN |

120092-66-2 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl-d10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)